molecular formula C11H9ClFNO2 B8351550 ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

Cat. No.: B8351550
M. Wt: 241.64 g/mol
InChI Key: RXTPBFBVTOXJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of chlorine and fluorine substituents on the indole ring, which can influence its chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-6-chloro-1H-indole-2-carboxylic acid ethyl ester
  • 6-amino-7-fluoro-1H-indole-2-carboxylic acid ethyl ester
  • 6-chloro-7-methyl-1H-indole-2-carboxylic acid ethyl ester

Uniqueness

ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate is unique due to the specific combination of chlorine and fluorine substituents on the indole ring. This combination can result in distinct chemical properties and biological activities compared to other similar compounds .

Properties

Molecular Formula

C11H9ClFNO2

Molecular Weight

241.64 g/mol

IUPAC Name

ethyl 6-chloro-7-fluoro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H9ClFNO2/c1-2-16-11(15)8-5-6-3-4-7(12)9(13)10(6)14-8/h3-5,14H,2H2,1H3

InChI Key

RXTPBFBVTOXJHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=C(C=C2)Cl)F

Origin of Product

United States

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